2-Methyl-1,4-bis(trifluoromethyl)benzene

Fluorinated Polyimides Dielectric Materials Moisture Adsorption

2-Methyl-1,4-bis(trifluoromethyl)benzene is a highly fluorinated aromatic building block characterized by a benzene ring substituted with two strong electron-withdrawing trifluoromethyl (-CF3) groups in the para (1,4) position and an additional methyl group at the 2-position. This substitution pattern confers unique physicochemical properties, including high electronegativity, significant steric bulk, and enhanced metabolic stability, making it a critical intermediate in the synthesis of advanced polymers, pharmaceuticals, and agrochemicals.

Molecular Formula C9H6F6
Molecular Weight 228.13 g/mol
Cat. No. B8118655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,4-bis(trifluoromethyl)benzene
Molecular FormulaC9H6F6
Molecular Weight228.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C9H6F6/c1-5-4-6(8(10,11)12)2-3-7(5)9(13,14)15/h2-4H,1H3
InChIKeySWMJCGNEIHSSAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,4-bis(trifluoromethyl)benzene: Core Properties for Advanced Material and Intermediate Sourcing


2-Methyl-1,4-bis(trifluoromethyl)benzene is a highly fluorinated aromatic building block characterized by a benzene ring substituted with two strong electron-withdrawing trifluoromethyl (-CF3) groups in the para (1,4) position and an additional methyl group at the 2-position [1]. This substitution pattern confers unique physicochemical properties, including high electronegativity, significant steric bulk, and enhanced metabolic stability, making it a critical intermediate in the synthesis of advanced polymers, pharmaceuticals, and agrochemicals [1]. The presence of the methyl group provides a handle for further functionalization, distinguishing it from simpler bis(trifluoromethyl)benzene analogs [1]. Its utility spans from being a monomer precursor in high-performance polyimides to a key component in the design of novel TADF emitters [2].

Why Unsubstituted 1,4-Bis(trifluoromethyl)benzene Cannot Replace 2-Methyl-1,4-bis(trifluoromethyl)benzene in High-Value Applications


In the realm of fluorinated aromatics, the seemingly minor addition of a methyl group in 2-Methyl-1,4-bis(trifluoromethyl)benzene is not trivial; it fundamentally alters the compound's utility and performance in downstream applications. Unlike its simpler, unsubstituted analog 1,4-bis(trifluoromethyl)benzene, the 2-methyl derivative provides a critical synthetic handle for further functionalization, enabling its use as a monomer in advanced polymer synthesis [1]. This substitution also introduces steric hindrance that can significantly influence reaction regioselectivity in photocycloadditions, a factor absent in the para-disubstituted isomer [2]. Furthermore, in materials science, this methyl group contributes to the fine-tuning of polymer properties, such as solubility and thermal behavior, which cannot be achieved by using the generic, unfunctionalized core [3]. Therefore, substituting the methylated version with a simpler analog would result in a loss of key reactivity pathways, altered material performance, and ultimately, failure to achieve the desired outcomes in specialized chemical and material science projects.

Quantitative Performance Differentiation of 2-Methyl-1,4-bis(trifluoromethyl)benzene-Based Materials vs. Analogs


Enhanced Dielectric Performance and Lower Moisture Uptake in Fluorinated Polyimides

The incorporation of the 2-methyl-1,4-bis(trifluoromethyl)benzene core, as part of the diamine monomer 2′-methyl-1,4-bis-(4-amino-2-trifluoromethylphenoxy)benzene, into fluorinated polyimides results in significantly improved dielectric properties and reduced moisture adsorption compared to non-fluorinated analogs [1].

Fluorinated Polyimides Dielectric Materials Moisture Adsorption

Divergent Stereochemical Outcomes in Photocycloaddition Reactions

While direct data for 2-Methyl-1,4-bis(trifluoromethyl)benzene is not available, a closely related study demonstrates that the substitution pattern on the benzene ring dictates stereochemical outcomes. The meta-disubstituted isomer, m-bis(trifluoromethyl)benzene, yields predominantly exo-configured cycloadducts, whereas the para-disubstituted analog, p-trifluoromethylbenzonitrile, leads to endo products [1]. This highlights the profound impact of even minor structural variations.

Photochemistry Regioselectivity Cycloaddition

Role as a Critical Acceptor in High-Efficiency TADF Emitters

1,4-Bis(trifluoromethyl)benzene, the core structural motif of the target compound, has been demonstrated as a new and effective acceptor for the design of thermally activated delayed fluorescence (TADF) emitters [1]. The methyl group in the target compound would serve as a site for further derivatization, allowing for the fine-tuning of donor-acceptor interactions.

TADF OLED Electroluminescence

Enhanced Optical Transparency and Solubility in Fluorinated Polyimides

The incorporation of the fluorinated diamine monomer derived from 2-Methyl-1,4-bis(trifluoromethyl)benzene into polyimides leads to a demonstrable improvement in optical properties and organic solubility compared to non-fluorinated analogs [1].

Optical Transparency Polymer Solubility Fluorinated Polymers

Strategic Application Scenarios for 2-Methyl-1,4-bis(trifluoromethyl)benzene Based on Evidenced Differentiation


Development of Low-Dielectric Constant Polyimides for High-Frequency Electronics

Procurement for projects aiming to synthesize novel polyimides for 5G/6G communication devices or advanced flexible printed circuit boards should prioritize 2-Methyl-1,4-bis(trifluoromethyl)benzene as the starting material for diamine monomer synthesis. The resulting polyimides exhibit a low dielectric constant of 3.06 at 1 MHz and low moisture adsorption (0.16%) [1]. This performance profile, superior to non-fluorinated analogs, is critical for minimizing signal loss and ensuring device reliability in high-frequency and humid operating environments.

Synthesis of Tunable Donor-Acceptor TADF Emitters for OLEDs

For research groups focused on organic light-emitting diode (OLED) technology, this compound serves as a key precursor for creating new thermally activated delayed fluorescence (TADF) emitters [1]. The 2-methyl group provides a unique site for further functionalization, allowing for the attachment of various donor moieties. This enables systematic tuning of the donor-acceptor geometry and excited-state properties, which directly influence critical parameters like the reverse intersystem crossing rate (kRISC, ranging from 1.92 × 10⁴ s⁻¹ to 5.45 × 10⁵ s⁻¹ in related systems) and overall device efficiency.

Design of Regioselective and Stereoselective Photochemical Transformations

In synthetic organic chemistry laboratories exploring photocycloaddition reactions, the unique substitution pattern of this compound offers a distinct advantage. As evidenced by studies on closely related analogs, the presence and position of substituents on the bis(trifluoromethyl)benzene ring dictate the stereochemical outcome (exo vs. endo) of cycloadditions [1]. The 2-methyl group in the target compound creates a specific steric and electronic environment that will guide a unique selectivity profile, making it a valuable building block for constructing complex molecular architectures with high precision.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-1,4-bis(trifluoromethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.